N2-methyl-N2-phenylpyridine-2,5-diamine
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Overview
Description
N2-methyl-N2-phenylpyridine-2,5-diamine is a heterocyclic aromatic compound that consists of a pyridine ring substituted with two amino groups and two phenyl groups. This compound was first synthesized by Emil Fischer in 1891 and has since been used in various applications, including as a stabilizer in the manufacturing of synthetic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-methyl-N2-phenylpyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with methyl iodide and phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is often automated to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N2-methyl-N2-phenylpyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as triethylamine, in organic solvents like dichloromethane.
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N2-methyl-N2-phenylpyridine-2,5-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in the manufacturing of synthetic materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N2-methyl-N2-phenylpyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the context of its potential therapeutic applications, the compound may exert its effects by modulating signaling pathways involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N2-methyl-N2-phenylpyridine-3,5-diamine: Similar structure but with different substitution pattern on the pyridine ring.
N2-methyl-N2-phenylpyridine-2,4-diamine: Another isomer with different substitution pattern.
N2-methyl-N2-phenylpyridine-2,6-diamine: Isomer with substitutions at different positions on the pyridine ring.
Uniqueness
N2-methyl-N2-phenylpyridine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to act as a stabilizer in synthetic materials and its potential therapeutic applications set it apart from its isomers and other similar compounds.
Properties
CAS No. |
926265-74-9 |
---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.3 |
Purity |
95 |
Origin of Product |
United States |
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